Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate
Description
Significance of Naphthalene (B1677914) Scaffolds in Modern Organic Synthesis
The naphthalene scaffold is a privileged structure in modern organic synthesis due to its unique electronic and steric properties. Its extended π-system allows for a range of chemical transformations, making it a valuable starting material for the construction of complex molecules. Naphthalene derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and materials with specific optical and electronic properties. The rigid and planar nature of the naphthalene core provides a well-defined three-dimensional structure, which is crucial in the design of molecules with specific biological activities or material functions.
Overview of Formyl and Ester Functional Groups as Key Building Blocks in Chemical Synthesis
The synthetic utility of Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate is significantly enhanced by the presence of its two key functional groups: the formyl (-CHO) and the ethyl acetate (B1210297) (-COOCH₂CH₃) moieties.
The formyl group , an aldehyde, is a highly reactive and versatile functional group in organic synthesis. It readily participates in a variety of chemical reactions, including nucleophilic additions, oxidations, reductions, and condensations. This reactivity allows for the introduction of a wide range of other functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds.
The ester functional group , specifically an ethyl ester, provides another avenue for chemical modification. Esters can be hydrolyzed to carboxylic acids, which are themselves versatile synthetic intermediates. They can also undergo transesterification, amidation, and reduction to alcohols. The presence of the ester group in this compound offers a handle for further molecular elaboration, contributing to its potential as a building block.
Structural Context of this compound within Naphthoxyacetate Derivatives
This compound belongs to the broader class of naphthoxyacetate derivatives. These compounds are characterized by a naphthalene ring linked to an acetate group through an ether linkage. The general structure of naphthoxyacetic acids and their esters has been a subject of interest in medicinal chemistry and materials science.
The specific substitution pattern of this compound, with the formyl group at the 1-position and the oxyacetate group at the 2-position of the naphthalene ring, imparts distinct chemical properties. The proximity of the electron-withdrawing formyl group to the ether linkage can influence the reactivity of the entire molecule. This particular arrangement of functional groups provides a unique platform for the design and synthesis of novel compounds with potentially interesting biological or material properties. The synthesis of such derivatives often involves the reaction of a substituted naphthol with an α-haloacetate, a common and efficient method for the preparation of aryloxyacetates. iucr.org
Chemical and Physical Properties
While detailed experimental research on this compound is not extensively documented in publicly available literature, some of its fundamental properties have been reported.
| Property | Value | Source |
| CAS Number | 76322-09-3 | chemsrc.com |
| Molecular Formula | C₁₅H₁₄O₄ | chemsrc.com |
| Molecular Weight | 258.27 g/mol | |
| Melting Point | 90-92 °C | chemsrc.com |
| Boiling Point | 419.9 °C at 760 mmHg | chemsrc.com |
| Density | 1.216 g/cm³ | chemsrc.com |
The synthesis of this compound is suggested to proceed via the reaction of 2-Hydroxy-1-naphthaldehyde (B42665) with ethyl 2-bromoacetate. chemsrc.com This is a classic Williamson ether synthesis, a common method for preparing ethers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-formylnaphthalen-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-2-18-15(17)10-19-14-8-7-11-5-3-4-6-12(11)13(14)9-16/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSNBKWESSADJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353318 | |
| Record name | Ethyl [(1-formylnaphthalen-2-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76322-09-3 | |
| Record name | Ethyl 2-[(1-formyl-2-naphthalenyl)oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76322-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl [(1-formylnaphthalen-2-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 2 1 Formyl 2 Naphthyl Oxy Acetate and Analogues
Strategic Design of Synthetic Routes to Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate
The effective synthesis of the target compound hinges on a well-designed pathway that considers the compatibility of functional groups and the reactivity of the naphthalene (B1677914) ring system.
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of this compound reveals two primary bond disconnections that suggest logical forward synthetic pathways. The first key disconnection is the ether linkage (C-O bond), which is a common strategic step. This leads back to a naphthol derivative and an ethyl haloacetate. The second critical disconnection involves the carbon-carbon bond between the naphthalene ring and the formyl group.
This analysis suggests two plausible synthetic sequences:
Route A: Begins with the formylation of a 2-naphthol (B1666908) precursor to yield 2-hydroxy-1-naphthaldehyde (B42665), followed by the formation of the ether linkage via alkylation of the hydroxyl group.
Route B: Involves the initial formation of the ether linkage by alkylating 2-naphthol to form ethyl (2-naphthyloxy)acetate, followed by the introduction of the formyl group at the C-1 position of the naphthalene ring.
The choice between these routes depends on the efficiency and selectivity of each step, particularly the formylation and etherification reactions on the substituted naphthalene ring.
Precursor Synthesis and Sequential Functional Group Introduction
The synthesis of this compound relies on readily available starting materials. The key precursors identified through retrosynthetic analysis are 2-naphthol and an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739).
Route A: Formylation then Etherification
This is the most commonly employed and direct route. It commences with the synthesis of the key intermediate, 2-hydroxy-1-naphthaldehyde. This is typically achieved by the ortho-formylation of 2-naphthol. Several classic organic reactions can be employed for this purpose, with the Reimer-Tiemann and Duff reactions being prominent examples. Once 2-hydroxy-1-naphthaldehyde is synthesized and purified, the subsequent step is the O-alkylation of the phenolic hydroxyl group with an ethyl haloacetate to form the final product.
Route B: Etherification then Formylation
This alternative sequence begins with the etherification of 2-naphthol. The reaction of 2-naphthol with ethyl chloroacetate or bromoacetate under basic conditions yields ethyl (2-naphthyloxy)acetate. The subsequent and more challenging step is the regioselective formylation of this ether at the C-1 position. The pre-existing ether group at C-2 is an ortho-, para-director, making the C-1 position electronically favorable for electrophilic substitution. However, achieving high selectivity can be challenging, and methods like the Vilsmeier-Haack or Duff reaction must be carefully optimized for this specific substrate.
Ether Linkage Formation: Mechanistic Considerations and Optimized Approaches
The formation of the 2-naphthoxy ether linkage is a critical step in the synthesis of the target compound. The Williamson ether synthesis is the most common and versatile method employed for this transformation.
Williamson Ether Synthesis Variants for 2-Naphthoxy Linkages
The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with a primary alkyl halide via an SN2 mechanism. acs.orgmasterorganicchemistry.com In the context of synthesizing this compound (via Route A), the reaction involves the 2-naphthoxide ion, generated from 2-hydroxy-1-naphthaldehyde, and an ethyl haloacetate.
Key components of this synthesis can be varied to optimize the reaction:
Base: A variety of bases can be used to deprotonate the phenolic hydroxyl group. Common choices include alkali hydroxides like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), or weaker bases like potassium carbonate (K₂CO₃). mychemblog.comchemicalbook.com Stronger bases, such as sodium hydride (NaH), ensure complete formation of the highly nucleophilic phenoxide ion. numberanalytics.com
Alkylating Agent: Ethyl bromoacetate and ethyl chloroacetate are typically used. Ethyl bromoacetate is more reactive than the chloro-analogue due to bromide being a better leaving group, which can lead to faster reaction times.
Solvent: The choice of solvent is crucial and significantly impacts reaction efficiency and selectivity. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are often preferred as they effectively solvate the cation of the base without solvating the nucleophilic phenoxide anion, thus enhancing its reactivity. numberanalytics.compharmaxchange.info
Phase-Transfer Catalysis (PTC): When using a biphasic system (e.g., an aqueous solution of NaOH and an organic solvent like dichloromethane), a phase-transfer catalyst is often employed. quizlet.comchegg.comchegg.com Catalysts like benzyltributylammonium chloride transport the naphthoxide anion from the aqueous phase to the organic phase where the alkylating agent is dissolved, facilitating the reaction.
Influence of Reaction Conditions on Etherification Efficiency and Selectivity
The efficiency and selectivity of the etherification step are highly dependent on the interplay of various reaction conditions.
| Parameter | Condition | Effect on Efficiency and Selectivity |
| Base Strength | Stronger bases (e.g., NaH, KOH) vs. Weaker bases (e.g., K₂CO₃) | Stronger bases lead to a higher concentration of the reactive naphthoxide, generally resulting in faster reaction rates and higher yields. Weaker bases may require longer reaction times or higher temperatures. mychemblog.comnumberanalytics.com |
| Solvent Type | Polar Aprotic (DMF, DMSO, Acetone) vs. Protic (Ethanol, Water) | Polar aprotic solvents enhance the nucleophilicity of the naphthoxide, favoring O-alkylation and leading to higher yields of the desired ether. numberanalytics.compharmaxchange.info Protic solvents can solvate the naphthoxide through hydrogen bonding, reducing its nucleophilicity and potentially promoting competitive C-alkylation as a side reaction. pharmaxchange.inforsc.orgstackexchange.com |
| Temperature | Elevated vs. Room Temperature | Increasing the temperature generally accelerates the reaction rate, which is beneficial when using less reactive alkylating agents (like ethyl chloroacetate) or weaker bases. francis-press.com However, excessively high temperatures can promote side reactions, such as elimination or C-alkylation. |
| Leaving Group | I > Br > Cl | The rate of the SN2 reaction is dependent on the leaving group ability. Using ethyl bromoacetate or iodoacetate will result in a faster reaction compared to ethyl chloroacetate under the same conditions. |
| Catalyst | Phase-Transfer Catalyst (PTC) | In biphasic systems, a PTC is essential for achieving a reasonable reaction rate by facilitating the transport of the naphthoxide nucleophile into the organic phase where the reaction occurs. quizlet.com |
Introduction and Functionalization of the Formyl Moiety on the Naphthalene Ring
The introduction of the formyl group (-CHO) onto the naphthalene ring is a key transformation in the synthesis. This can be done either before (Route A) or after (Route B) the ether linkage is formed. The reactivity of the naphthalene ring is enhanced by the electron-donating hydroxyl or alkoxy group at the C-2 position, which directs electrophilic substitution primarily to the C-1 (ortho) and C-3 (ortho) positions. Due to steric hindrance, the C-1 position is generally favored.
Several methods are available for the formylation of these activated aromatic systems:
Reimer-Tiemann Reaction: This method is used for the ortho-formylation of phenols and is effective for 2-naphthol. wikipedia.orglscollege.ac.in The reaction typically involves treating the naphthol with chloroform (B151607) (CHCl₃) in the presence of a strong base like sodium hydroxide. mychemblog.com The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), which preferentially attacks the electron-rich ring at the ortho position. wikipedia.org While classic, this reaction can sometimes suffer from moderate yields and the formation of byproducts.
Duff Reaction: This formylation method uses hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium (often glycerol (B35011) and boric acid, or acetic acid). wikipedia.orgecu.edu It is particularly effective for highly activated aromatic compounds like phenols and naphthols, yielding ortho-hydroxy aldehydes. The reaction proceeds through an iminium ion intermediate which is subsequently hydrolyzed to the aldehyde. wikipedia.org
Vilsmeier-Haack Reaction: This is a versatile method for formylating electron-rich aromatic and heterocyclic compounds. mychemblog.comchemistrysteps.comorganic-chemistry.org The Vilsmeier reagent, typically a chloromethyliminium salt, is generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). cambridge.org This method is particularly suitable for Route B, where the substrate is the less activated ethyl (2-naphthyloxy)acetate, as the Vilsmeier reagent is a potent electrophile. chemistrysteps.com
Other Methods: Formylation can also be achieved using paraformaldehyde in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) in acetic acid, which presents a metal-free alternative. sioc-journal.cn
Once introduced, the formyl group can be a handle for further functionalization, such as conversion to carboxylic acids, alcohols, or participation in condensation reactions to build more complex molecular architectures, although such transformations fall outside the primary synthesis of the title compound.
Direct Formylation Reactions on Naphthalene Derivatives
The introduction of a formyl group ortho to the hydroxyl function of a naphthol is a key synthetic challenge. The electron-rich nature of the naphthalene ring, activated by the hydroxyl group, facilitates electrophilic aromatic substitution, with the 1-position (ortho) being the most reactive site for 2-naphthol. wikipedia.org
Several classical name reactions are employed for this transformation:
The Reimer-Tiemann Reaction: This method involves treating a phenol (B47542) or naphthol with chloroform (CHCl₃) in a strong alkaline medium. wikipedia.orgnumberanalytics.com The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), which acts as the electrophile. wikipedia.orgnrochemistry.com The phenoxide or naphthoxide ion attacks the dichlorocarbene, and subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. wikipedia.org While effective for many hydroxy-aromatic compounds, including naphthols, the reaction is conducted under basic conditions in a protic solvent. wikipedia.orgmychemblog.com For 2-naphthol, this reaction yields 2-hydroxy-1-naphthaldehyde. mychemblog.com
The Duff Reaction: This formylation technique utilizes hexamethylenetetramine (hexamine) as the formyl source in the presence of an acid, typically in a glycerol or acetic acid medium. wikipedia.org The reaction is suitable for compounds with strongly electron-donating groups, such as phenols and naphthols. wikipedia.org Formylation occurs preferentially at the ortho position. wikipedia.orgrsc.org The mechanism involves the generation of an iminium ion electrophile from protonated hexamine, which attacks the aromatic ring. A subsequent intramolecular redox reaction and hydrolysis produce the final aldehyde. wikipedia.org Modifications using trimethylsilyl (B98337) chloride have been shown to improve the yield for the synthesis of 2-hydroxy-1-naphthaldehyde from 2-naphthol. ecu.edu
The Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from a substituted formamide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemistrysteps.comambeed.com This combination generates an electrophilic chloromethyliminium salt (the Vilsmeier reagent) which then attacks the electron-rich aromatic ring. chemistrysteps.com Subsequent hydrolysis of the iminium intermediate furnishes the aldehyde. chemistrysteps.com This method is a mild and efficient way to formylate reactive aromatic and heteroaromatic substrates. ijpcbs.com It is particularly effective for aromatic compounds containing electron-donating groups. chemistrysteps.com
The table below summarizes and compares these direct formylation methods for 2-naphthol.
| Reaction | Formylating Agent | Reagents & Conditions | Typical Yield | Selectivity |
| Reimer-Tiemann | Dichlorocarbene (from CHCl₃) | CHCl₃, strong base (e.g., NaOH), heat (70-80°C) mychemblog.com | Moderate | Predominantly ortho |
| Duff | Hexamine | Hexamine, glycerol/boric acid or acetic acid, heat wikipedia.org | Low to Moderate wikipedia.orgecu.edu | Ortho-selective wikipedia.orgrsc.org |
| Vilsmeier-Haack | Vilsmeier Reagent (from DMF/POCl₃) | DMF, POCl₃, followed by hydrolysis chemistrysteps.com | Good to High | Ortho-selective |
Transformations and Derivatizations of Formyl Precursors
While direct formylation of 2-naphthol is the most common route to the key intermediate 2-hydroxy-1-naphthaldehyde, alternative pathways involving the transformation of other functional groups can be envisioned. These methods typically involve more steps compared to direct formylation.
For instance, a precursor such as 2-hydroxy-1-naphthoic acid could theoretically be reduced to the corresponding aldehyde. Similarly, the oxidation of 1-methyl-2-naphthol (B91520) could also yield the desired product. However, the high efficiency and regioselectivity of direct formylation methods, particularly the Vilsmeier-Haack reaction, generally make them the preferred synthetic choice for preparing 2-hydroxy-1-naphthaldehyde. This intermediate is valuable not only for the synthesis of the title compound but also for producing other chemical products like fluorescent whitening agents.
Esterification Techniques for Carboxylic Acid Derivatives in the Synthesis of this compound
The final step in the synthesis of this compound involves the attachment of the ethyl acetate group to the oxygen atom of the 2-hydroxy-1-naphthaldehyde intermediate. This transformation is achieved via a Williamson ether synthesis, a well-established method for forming ethers.
In this reaction, the hydroxyl group of 2-hydroxy-1-naphthaldehyde is first deprotonated by a base to form the more nucleophilic naphthoxide ion. This ion then acts as a nucleophile, attacking an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in a classic Sₙ2 reaction. The halogen atom is displaced, forming the C-O ether linkage and yielding the final product.
A typical procedure involves dissolving the naphthol derivative in a polar aprotic solvent like acetone or DMF, adding a weak base such as anhydrous potassium carbonate (K₂CO₃), and then adding the ethyl haloacetate. iucr.org The mixture is often heated under reflux to drive the reaction to completion. iucr.org
Reaction Scheme: 2-hydroxy-1-naphthaldehyde + Ethyl bromoacetate --(Base, Solvent)--> this compound
This method is highly effective for synthesizing aryloxyacetates from phenols and naphthols.
Development of Novel and Efficient Synthetic Pathways
Modern organic synthesis emphasizes the development of more efficient, cost-effective, and environmentally friendly methods. This includes exploring novel catalysts, implementing one-pot reactions, and adhering to the principles of green chemistry.
Exploration of Catalytic Strategies in the Synthesis of Naphthoxyacetate Derivatives
Catalysis plays a crucial role in enhancing the efficiency of synthetic reactions. For the synthesis of naphthoxyacetate derivatives, catalytic strategies can be applied to both the formylation and the etherification steps.
Catalytic Formylation: While classical formylation reactions are often performed stoichiometrically, research into catalytic variants is ongoing. For analogous Friedel-Crafts acylations, solid-supported catalysts like zinc chloride on alumina (B75360) have been used for the regioselective ortho-acylation of phenols, offering advantages such as high yields, solvent-free conditions, and catalyst stability. rsc.org Such approaches could potentially be adapted for formylation reactions.
Catalytic Etherification: The Williamson ether synthesis can be significantly accelerated by the use of phase-transfer catalysts (PTCs). PTCs facilitate the transfer of the naphthoxide anion from the solid or aqueous phase to the organic phase where the ethyl haloacetate is located, thereby increasing the reaction rate under milder conditions. This avoids the need for strong bases or harsh conditions.
Implementation of Multi-Component and Domino Reactions in Analogous Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govnih.gov Similarly, domino (or cascade) reactions, involving two or more sequential bond-forming transformations under the same reaction conditions without isolating intermediates, provide rapid access to complex molecules. nih.gov
While a specific MCR for this compound is not prominently described, the principles are widely applied to the synthesis of complex naphthalene derivatives. For instance, efficient routes to highly functionalized naphthalenes have been developed using domino reactions. nih.govacs.org Furthermore, one-pot, three-component reactions involving 2-naphthol, an aldehyde, and an amine or amide are well-established for producing aminoalkyl or amidoalkyl naphthol derivatives, demonstrating the utility of MCRs in functionalizing the naphthol skeleton. bohrium.comorientjchem.org These strategies highlight the potential for developing convergent and highly efficient syntheses for complex naphthoxyacetate analogues.
Adherence to Green Chemistry Principles in Compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several green principles can be applied to the synthesis of this compound and its analogues.
Alternative Energy Sources: Microwave irradiation and ultrasound are increasingly used to accelerate organic reactions. These techniques can lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.gov For example, microwave-assisted synthesis has been successfully used to prepare benzothiazole (B30560) derivatives, a process that is significantly faster than conventional methods.
Green Solvents: The choice of solvent has a major impact on the environmental footprint of a synthesis. Replacing hazardous solvents with greener alternatives like ethanol (B145695), water, or ethyl acetate is a key goal. rsc.org In some cases, reactions can be performed under solvent-free conditions, further reducing waste. rsc.org
Recyclable Catalysts: Employing heterogeneous or recyclable catalysts, such as the Amberlite IRA-400 Cl resin used in the synthesis of 1-(α-aminoalkyl)-2-naphthol derivatives, aligns with green chemistry principles by simplifying product purification and allowing for catalyst reuse. bohrium.com
By integrating these advanced methodologies, the synthesis of this compound and related compounds can be made more efficient, economical, and environmentally sustainable.
In Depth Spectroscopic and Structural Elucidation of Ethyl 2 1 Formyl 2 Naphthyl Oxy Acetate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete structural map of Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate can be constructed.
Proton (¹H) NMR Spectral Interpretation and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will be characterized by a complex series of multiplets arising from the six protons of the naphthalene (B1677914) ring. The chemical shifts of these protons are influenced by the electronic effects of the formyl and ethoxyacetate substituents.
The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the ethyl group will present as a characteristic triplet and quartet. The methyl protons (-CH₃) will likely resonate as a triplet around δ 1.2-1.4 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂CH₃) will, in turn, appear as a quartet at approximately δ 4.2-4.5 ppm, with coupling to the methyl protons. The methylene protons of the acetate (B1210297) moiety (-OCH₂CO-) are expected to be a singlet in the region of δ 4.7-4.9 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHO | 9.5-10.5 | s (singlet) | N/A |
| Aromatic-H | 7.2-8.5 | m (multiplet) | ~7-9 |
| -OCH₂CO- | 4.7-4.9 | s (singlet) | N/A |
| -OCH₂CH₃ | 4.2-4.5 | q (quartet) | ~7.1 |
| -OCH₂CH₃ | 1.2-1.4 | t (triplet) | ~7.1 |
Carbon-13 (¹³C) NMR Chemical Shift Correlations
The ¹³C NMR spectrum will provide complementary information, revealing the carbon framework of the molecule. The carbonyl carbon of the formyl group is anticipated to have the most downfield chemical shift, likely appearing around δ 190-200 ppm. The ester carbonyl carbon should resonate in the region of δ 168-172 ppm. The ten carbon atoms of the naphthalene ring will give rise to a series of signals in the aromatic region (δ 110-160 ppm), with their specific shifts dictated by the positions of the substituents. The carbon attached to the ether oxygen is expected to be more downfield than the other aromatic carbons. The methylene carbon of the acetate group (-OCH₂CO-) is predicted to be around δ 65-70 ppm, while the carbons of the ethyl group (-OCH₂CH₃) will appear at approximately δ 60-65 ppm and δ 13-15 ppm, respectively.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CHO | 190-200 |
| -COO- | 168-172 |
| Aromatic-C | 110-160 |
| -OCH₂CO- | 65-70 |
| -OCH₂CH₃ | 60-65 |
| -OCH₂CH₃ | 13-15 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, a cross-peak between the triplet and quartet of the ethyl group would confirm their connectivity. Correlations between the aromatic protons would help in assigning their relative positions on the naphthalene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. The HSQC spectrum would allow for the direct assignment of the carbon signals for the methyl and methylene groups of the ethyl and acetate moieties, as well as the protonated carbons of the naphthalene ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, a correlation between the aldehyde proton and the C1 and C8a carbons of the naphthalene ring would confirm the position of the formyl group. Similarly, correlations from the methylene protons of the oxyacetate group to the C2 carbon of the naphthalene ring and the ester carbonyl carbon would establish the connectivity of this side chain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₅H₁₄O₄), the calculated exact mass is 258.0892 g/mol . An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition of the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄O₄ |
| Calculated Exact Mass | 258.0892 |
Gas Chromatography-Mass Spectrometry (GC-MS) as an Analytical Tool for Purity Assessment and Identification
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS analysis of this compound would serve two primary purposes: assessing the purity of a sample and providing a characteristic fragmentation pattern for identification. A pure sample would exhibit a single major peak in the gas chromatogram.
The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak (M⁺) at m/z 258. The fragmentation pattern would be indicative of the molecule's structure. Key predicted fragmentation pathways include:
Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 213.
Loss of the entire ethyl acetate group (-CH₂COOCH₂CH₃) to yield a fragment corresponding to the 1-formyl-2-naphthoxy radical at m/z 171.
Cleavage of the ester group, leading to the formation of an acetyl cation (CH₃CO⁺) at m/z 43.
Fragmentation of the naphthalene ring system, leading to characteristic aromatic fragments.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its principal functional groups: the aldehyde, the ester, the aromatic naphthyl ring, and the ether linkage.
The most prominent peaks expected in the IR spectrum are associated with the stretching vibrations of the carbonyl (C=O) groups. The aldehyde carbonyl (C=O) stretch typically appears in the region of 1740-1720 cm⁻¹. Due to conjugation with the naphthyl ring, this peak may shift to a slightly lower wavenumber. The ester carbonyl (C=O) stretching vibration is expected to be observed at a higher frequency, generally in the 1750-1735 cm⁻¹ range.
The presence of the aldehyde is further confirmed by the characteristic C-H stretching vibrations of the formyl group, which typically appear as a pair of weak to medium bands in the 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ regions. The C-H stretching vibrations of the aromatic naphthyl ring are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would appear just below 3000 cm⁻¹.
Vibrations associated with the naphthyl ring and the ether linkage provide further structural confirmation. Aromatic C=C stretching vibrations within the naphthyl ring are expected to produce several bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether and ester groups are predicted to result in strong bands within the 1300-1000 cm⁻¹ fingerprint region. Specifically, the aryl-alkyl ether C-O stretch is typically observed around 1250 cm⁻¹, while the ester C-O stretches will also appear in this vicinity.
An interactive data table summarizing the expected characteristic IR absorption bands for this compound is provided below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C=O Stretch | Ester | 1750 - 1735 | Strong |
| C=O Stretch | Aldehyde (conjugated) | 1710 - 1685 | Strong |
| C-H Stretch | Aldehyde (formyl) | 2850 - 2800 & 2750 - 2700 | Weak to Medium |
| C-H Stretch | Aromatic (naphthyl) | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic (ethyl) | 3000 - 2850 | Medium |
| C=C Stretch | Aromatic (naphthyl) | 1600 - 1450 | Medium to Weak |
| C-O Stretch | Aryl-Alkyl Ether | ~1250 | Strong |
| C-O Stretch | Ester | 1300 - 1000 | Strong |
X-ray Crystallography for Solid-State Structure and Conformation Analysis
The molecule is expected to crystallize in a common space group, such as monoclinic P2₁/c or triclinic P-1. The fundamental crystal data would include unit cell dimensions (a, b, c), angles (α, β, γ), cell volume (V), and the number of molecules per unit cell (Z).
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be governed by a combination of weak intermolecular forces. Given the presence of carbonyl oxygen atoms and aromatic C-H groups, weak C-H···O hydrogen bonds are anticipated to be a significant factor in stabilizing the crystal lattice. These interactions would likely link adjacent molecules into chains or sheets.
Determination of Conformational Preferences and Torsional Angles in the Solid State
The conformation of this compound in the solid state is defined by the torsional angles around its flexible single bonds. The key torsional angles would describe the orientation of the formyl group relative to the naphthyl ring and the orientation of the ethyl acetate group relative to the ether linkage.
It is probable that the molecule adopts a largely planar or extended conformation to maximize crystal packing efficiency and facilitate intermolecular interactions. The formyl group (CHO) is likely to be nearly coplanar with the naphthyl ring to maximize conjugation. The ethyl acetate side chain, connected via a flexible ether linkage, could adopt various conformations. However, an extended, linear arrangement is often observed in similar structures to minimize steric hindrance. The specific torsional angles, such as C(1)-C(2)-O-C(acetate) and C(2)-C(1)-C(formyl)-O(formyl), would be precisely determined from the crystallographic data, revealing the molecule's preferred solid-state geometry.
The table below outlines the key structural parameters that would be determined through X-ray crystallography.
| Parameter Type | Description | Expected Significance |
| Crystal System | e.g., Monoclinic, Triclinic | Defines the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, C2/c, P-1 | Describes the symmetry elements within the crystal lattice. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |
| Intermolecular Bonds | C-H···O hydrogen bonds | Key interactions governing the assembly of molecules into a supramolecular structure. |
| Stacking Interactions | π-π stacking between naphthyl rings | Important for stabilizing the packing of aromatic systems. |
| Torsional Angles | e.g., C(naphthyl)-O-C(acetate)-C(carbonyl) | Determine the three-dimensional shape and conformational preferences of the molecule. |
Reactivity Profiles and Mechanistic Investigations of Ethyl 2 1 Formyl 2 Naphthyl Oxy Acetate
Reactivity of the Ester Moiety
The ethyl acetate (B1210297) group contains a reactive carbonyl center that is susceptible to nucleophilic acyl substitution. The most common reactions involving this moiety are hydrolysis and transesterification, which can be catalyzed by either acid or base.
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. ucoz.com The reaction can be catalyzed by acid or promoted by a base (saponification).
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and follows an equilibrium. chemistrysteps.comlibretexts.org The mechanism typically involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. libretexts.orgyoutube.comchemguide.co.uk This is followed by proton transfer and elimination of ethanol (B145695) to yield the carboxylic acid, {1-formyl-2-naphthyl}oxy)acetic acid. youtube.comchemguide.co.uk To drive the reaction to completion, a large excess of water is often used. libretexts.org The kinetics of acid-catalyzed hydrolysis of simple esters like ethyl acetate are typically pseudo-first-order because water is present in a large excess, making its concentration effectively constant. youtube.comnitt.edu
Table 3: Comparison of Hydrolysis Mechanisms
| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |
| Catalyst/Reagent | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |
| Reversibility | Reversible | Irreversible chemistrysteps.com |
| Key Intermediate | Protonated Carbonyl | Tetrahedral Alkoxide Intermediate |
| Products | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol |
| Typical Kinetics | Pseudo-First-Order | Second-Order researchgate.net |
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction is also typically catalyzed by either an acid or a base. To ensure a high yield of the desired product, the alcohol reactant is usually used in large excess as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, but the nucleophile is an alcohol instead of water. masterorganicchemistry.com The reaction begins with the protonation of the ester's carbonyl oxygen, followed by nucleophilic attack from the new alcohol. After a series of proton transfers, the original alcohol (ethanol) is eliminated, and the new ester is formed.
Base-Catalyzed Transesterification: Under basic conditions, a strong base (typically the alkoxide corresponding to the new alcohol, e.g., sodium methoxide (B1231860) for conversion to a methyl ester) acts as the nucleophile. masterorganicchemistry.com It attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then expels the original ethoxide group to form the new ester. This process is an equilibrium, and the position of the equilibrium is controlled by the relative concentrations of the alcohols and alkoxides.
Table 4: Illustrative Transesterification Reactions
| Alcohol Reactant | Catalyst | Expected Ester Product |
| Methanol (CH₃OH) | H₂SO₄ or NaOCH₃ | Methyl 2-[(1-formyl-2-naphthyl)oxy]acetate |
| Propan-1-ol (CH₃CH₂CH₂OH) | H₂SO₄ or NaOPr | Propyl 2-[(1-formyl-2-naphthyl)oxy]acetate |
| tert-Butanol ((CH₃)₃COH) | H₂SO₄ | tert-Butyl 2-[(1-formyl-2-naphthyl)oxy]acetate |
| Benzyl Alcohol (C₆H₅CH₂OH) | H₂SO₄ or NaOBn | Benzyl 2-[(1-formyl-2-naphthyl)oxy]acetate |
Ether Linkage Stability and Cleavage Reactions
The ether linkage in this compound, which connects the ethyl acetate moiety to the naphthalene (B1677914) ring, is a key determinant of its chemical stability and reactivity. While ethers are generally stable and unreactive, the C-O bond can be cleaved under specific, often harsh, conditions. researchgate.netwikipedia.org
Investigations into Carbon-Oxygen Bond Cleavages under Defined Conditions
The cleavage of the ether bond in aryl alkyl ethers is a well-established reaction, typically requiring strong acids. openstax.org Due to the high stability of ethers, these reactions often necessitate aggressive reagents or conditions. wikipedia.org The process is an acid-catalyzed nucleophilic substitution that can proceed via an SN1 or SN2 mechanism, depending on the structure of the ether's alkyl groups. openstax.orglibretexts.org
For this compound, the ether has a primary alkyl group (ethyl) and an aryl group (naphthyl). In the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), the reaction proceeds through an SN2 mechanism. openstax.orglibretexts.org The mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). Subsequently, a nucleophile (Br⁻ or I⁻) attacks the less sterically hindered carbon atom, which in this case is the ethyl group. libretexts.orglibretexts.org Cleavage of the aryl C–O bond is disfavored because the carbon of the aromatic ring is sterically shielded from backside attack, a requirement for the SN2 pathway. libretexts.org
The expected products from this reaction would be 2-hydroxy-1-naphthaldehyde (B42665) and the corresponding ethyl halide.
Reaction: this compound + HBr → 2-hydroxy-1-naphthaldehyde + Ethyl bromide + Acetic acid (from ester hydrolysis)
It is important to note that the reaction conditions required for ether cleavage (e.g., refluxing in strong acid) would also likely lead to the hydrolysis of the ethyl ester functionality.
| Cleavage Agent | Probable Mechanism | Key Products | Reaction Conditions |
| HBr (conc. aq.) | SN2 | 2-hydroxy-1-naphthaldehyde, Ethyl bromide | High temperature / Reflux |
| HI (conc. aq.) | SN2 | 2-hydroxy-1-naphthaldehyde, Ethyl iodide | High temperature / Reflux |
| BBr₃ | Lewis acid-assisted | 2-hydroxy-1-naphthaldehyde, Ethyl bromide | Milder, often sub-zero temps |
Selective Ether Dealkylation Methodologies
Selective dealkylation aims to cleave the alkyl-oxygen bond while leaving the rest of the molecule intact. This is particularly challenging for this compound due to the presence of the sensitive formyl and ester groups. Strong protic acids are generally non-selective.
Lewis acids, such as boron tribromide (BBr₃), are often employed for the cleavage of aryl ethers under milder conditions than strong mineral acids. researchgate.netorganic-chemistry.org The reaction with BBr₃ is effective for cleaving aryl methyl and aryl ethyl ethers. The mechanism involves coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the ethyl group.
Other reagents have been developed for more selective dealkylation. For instance, certain thiolates, like 2-(diethylamino)ethanethiol, can act as nucleophiles to cleave aryl methyl ethers, offering an alternative that may be more compatible with other functional groups. organic-chemistry.org The applicability of such methods would require careful optimization to prevent unwanted side reactions with the formyl and ester moieties of the target compound.
Naphthalene Ring Functionalization and Derivatization Reactions
The naphthalene ring of this compound is a platform for a variety of functionalization reactions. The regiochemical outcome of these reactions is dictated by the combined electronic and steric effects of the existing formyl and oxyacetate substituents.
Electrophilic and Nucleophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) Aromatic rings typically undergo substitution when reacting with electrophiles. masterorganicchemistry.com The regioselectivity of such reactions on a substituted ring depends heavily on the electronic nature of the substituents already present. researchgate.net In the target molecule, the naphthalene ring has two substituents in adjacent positions:
-CHO (formyl) group at C1: This is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta positions relative to itself (C5 and C7).
-OCH₂COOEt (oxyacetate) group at C2: This is an activating, electron-donating group that directs incoming electrophiles to the ortho (C3) and para positions. In the naphthalene system, this corresponds to the C3 position (ortho) and the C4-peri position is already substituted.
The powerful activating and directing effect of the oxygen atom in the oxyacetate group dominates over the deactivating effect of the formyl group. Therefore, electrophilic aromatic substitution is strongly predicted to occur at the C3 position, which is ortho to the activating group and not sterically hindered by the formyl group's peri-interaction. stackexchange.com
| Reaction | Reagents | Major Product (Predicted) |
| Nitration | HNO₃ / H₂SO₄ | Ethyl 2-[(1-formyl-3-nitro-2-naphthyl)oxy]acetate |
| Bromination | Br₂ / FeBr₃ | Ethyl 2-[(3-bromo-1-formyl-2-naphthyl)oxy]acetate |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Ethyl 2-[(3-acetyl-1-formyl-2-naphthyl)oxy]acetate |
Nucleophilic Aromatic Substitution (SNAr) Nucleophilic aromatic substitution typically requires a strong electron-withdrawing group positioned ortho or para to a good leaving group (like a halide). libretexts.orgwikipedia.orgmasterorganicchemistry.com this compound does not possess a suitable leaving group on the aromatic ring, making it inert to standard SNAr conditions. For such a reaction to occur, the molecule would first need to be derivatized to introduce a leaving group, for example, through electrophilic halogenation at the C3 position. Even then, the reaction would require forcing conditions due to the presence of only one strongly deactivating group (the formyl group).
Directed Ortho-Metalation and Other Site-Selective Functionalization Studies
Directed Ortho-Metalation (DoM) Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization, where a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with an electrophile. wikipedia.org
In this compound, the oxygen atom of the ether linkage is a potential DMG. uwindsor.ca It would direct lithiation specifically to the C3 position. However, a significant challenge arises from the high reactivity of organolithium bases (e.g., n-butyllithium) with the other functional groups present. Both the electrophilic formyl group and the ester carbonyl would be readily attacked by the strong nucleophilic base, leading to a complex mixture of products. To successfully employ a DoM strategy, the formyl and possibly the ester groups would need to be protected (e.g., conversion of the aldehyde to an acetal) prior to the metalation step.
Transition Metal-Catalyzed C-H Functionalization Modern synthetic methods offer alternatives to DoM for site-selective reactions. researchgate.net Transition metal-catalyzed C-H functionalization has emerged as a key strategy for modifying aromatic systems. rsc.orgdntb.gov.ua In this approach, a directing group can coordinate to a metal catalyst (e.g., Palladium, Rhodium, Ruthenium), guiding the selective activation and functionalization of a specific C-H bond. researchgate.net The ether oxygen in the target molecule could serve as such a directing group, again favoring functionalization at the C3 position under potentially milder conditions that are more compatible with the existing functionalities.
Influence of Molecular Architecture on Reactivity
The chemical behavior of this compound is a direct consequence of its unique molecular architecture. The spatial arrangement and electronic properties of its functional groups create a nuanced reactivity profile.
Electronic Effects: There is a significant electronic "push-pull" effect across the C1 and C2 positions of the naphthalene ring. The oxyacetate group at C2 is electron-donating through resonance, enriching the electron density of the aromatic system, particularly at the C3 position. Conversely, the formyl group at C1 is strongly electron-withdrawing through both induction and resonance, reducing the electron density of the ring. This electronic dichotomy is central to its reactivity:
The electron-donating nature of the ether oxygen activates the ring for electrophilic attack , making the C3 position highly susceptible to substitution.
The delocalization of the ether oxygen's lone pair electrons into the aromatic system increases the stability of the aryl C-O bond , making it more resistant to cleavage than the ethyl C-O bond.
Steric Hindrance: The placement of two substituents on adjacent carbons (C1 and C2) creates steric bulk. This hinders the approach of reagents to the positions immediately surrounding them, namely the C8 (peri) position. This steric factor reinforces the electronic preference for reactions to occur at the more accessible C3 position.
Functional Group Compatibility: The presence of three distinct functional groups (aldehyde, ether, ester) necessitates careful consideration of reaction conditions. Reagents chosen for modifying one part of the molecule must be compatible with the others. For example, the strongly basic conditions required for DoM are incompatible with the aldehyde and ester. Similarly, the strongly acidic conditions for ether cleavage will also hydrolyze the ester. This highlights the need for chemoselective methodologies, such as the use of protecting groups or milder transition-metal-catalyzed C-H activation, in any synthetic route involving this molecule.
Steric Hindrance Effects on Reaction Pathways and Selectivity
The spatial arrangement of the substituents on the naphthalene ring of this compound is a critical determinant of its reactivity. The proximity of the 1-formyl and 2-oxyacetate groups introduces notable steric interactions that can influence reaction pathways and selectivity.
One of the most significant steric considerations in naphthalene chemistry is the peri-effect, which describes the interaction between substituents at the 1 and 8 positions. In the case of 1,2-disubstitution, while not a classical peri-interaction, the adjacent bulky groups can still lead to out-of-plane distortion of the naphthalene system. The formyl group (-CHO) and the ethyl oxyacetate group (-OCH₂COOEt) are both sterically demanding. The interaction between these two groups can lead to a twisting of the naphthalene ring, which may, in turn, affect the accessibility of the formyl group's carbonyl carbon to incoming nucleophiles.
This steric crowding can dictate the trajectory of nucleophilic attack on the aldehyde. For reagents of significant size, the approach to the carbonyl carbon may be hindered from the side occupied by the adjacent oxyacetate group. This could lead to a preference for attack from the less hindered face, potentially influencing the stereoselectivity of addition reactions, should a chiral center be formed.
Furthermore, steric hindrance can affect the rate of reactions. For instance, in reactions such as acetal (B89532) formation or reactions with bulky organometallic reagents, the rate may be significantly slower compared to a less substituted naphthaldehyde. The rigidity of the fused naphthalene ring system, when compared to a simple benzene (B151609) ring, can amplify the consequences of this steric strain.
Electronic Effects and Resonance Stabilization within the Molecular Framework
The electronic nature of the formyl and ethyl oxyacetate substituents profoundly influences the reactivity of the naphthalene ring and the functional groups themselves. These effects are a combination of inductive and resonance effects.
The formyl group is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance delocalization of the pi-electrons of the carbonyl group. This deactivates the naphthalene ring towards electrophilic aromatic substitution by withdrawing electron density. The deactivating effect is most pronounced at the ortho and para positions relative to the formyl group (positions 2, 4, 5, and 7).
The ethyl oxyacetate group (-OCH₂COOEt) has a more complex electronic influence. The ether oxygen atom possesses lone pairs that can be donated to the aromatic ring through resonance, which is an activating effect. However, the oxygen is also electronegative, leading to an inductive electron-withdrawing effect. For alkoxy groups on a naphthalene ring, the resonance effect generally outweighs the inductive effect, making the ring more electron-rich and activating it towards electrophilic substitution.
The interplay of these two groups on the same ring creates a nuanced electronic environment. The electron-donating character of the oxyacetate group at the 2-position can partially counteract the deactivating effect of the formyl group at the 1-position. This can lead to regioselective electrophilic substitution reactions, with the positions activated by the oxy group and least deactivated by the formyl group being the most likely sites of reaction.
Resonance stabilization plays a crucial role in the reactivity of the formyl group. The naphthalene ring can delocalize the partial positive charge on the carbonyl carbon, and this delocalization is further influenced by the oxyacetate substituent. The electron-donating nature of the ether oxygen can increase the electron density in the naphthalene ring, which can be relayed to the formyl group, potentially stabilizing any charged intermediates formed during a reaction.
Elucidation of Reaction Mechanisms and Characterization of Intermediates
Detailed Kinetic Studies and Reaction Pathway Mapping
Detailed kinetic studies would be essential to map the reaction pathways of this compound. Such studies would involve monitoring the reaction rate under various conditions (e.g., changing reactant concentrations, temperature, solvent).
For a nucleophilic addition to the formyl group, the rate law would likely be second order, first order in the naphthaldehyde derivative and first order in the nucleophile. The rate constant would provide a quantitative measure of the reactivity of the aldehyde. By comparing this rate constant to that of other substituted naphthaldehydes, the combined steric and electronic effects of the 2-oxyacetate group could be quantified.
A kinetic isotope effect study, for instance, by replacing the aldehydic hydrogen with deuterium, could help to determine the rate-determining step in reactions involving the cleavage of the C-H bond, such as in oxidation reactions or certain condensation reactions.
Reaction pathway mapping would involve identifying all products, including side products, and understanding how their distribution changes with reaction conditions. This would provide insights into competing reaction pathways and the factors that control selectivity.
Hypothetical Kinetic Data for Nucleophilic Addition:
| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |
| Hydrazine | Ethanol | 25 | Value A |
| Phenylhydrazine | Ethanol | 25 | Value B |
| Sodium borohydride | Methanol | 0 | Value C |
Note: The values in this table are hypothetical and serve to illustrate the type of data that would be obtained from kinetic studies. The relative values would depend on the nucleophilicity and steric bulk of the nucleophile.
Spectroscopic and Computational Identification of Transient Species
The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. For reactions of this compound, this could be achieved through a combination of spectroscopic techniques and computational modeling.
Spectroscopic Techniques:
NMR Spectroscopy: Low-temperature NMR could potentially be used to observe and characterize thermally unstable intermediates, such as hemiacetals or tetrahedral intermediates formed during nucleophilic addition to the carbonyl group.
FT-IR Spectroscopy: In-situ FT-IR spectroscopy can monitor the disappearance of the aldehyde carbonyl stretch and the appearance of new functional groups in real-time, providing information about the progress of the reaction and the formation of intermediates.
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify charged intermediates in the gas phase.
Computational Modeling:
Density Functional Theory (DFT): DFT calculations can be employed to model the reaction pathway, calculate the energies of reactants, transition states, and intermediates, and thus predict the most likely reaction mechanism. Computational methods can also predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) of transient species, aiding in their experimental identification.
For example, in a Wittig reaction, computational modeling could be used to investigate the structure and stability of the oxaphosphetane intermediate, and to understand how the substituents on the naphthalene ring influence its formation and subsequent decomposition to the alkene product.
Computational and Theoretical Chemistry Studies of Ethyl 2 1 Formyl 2 Naphthyl Oxy Acetate
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), would be utilized to predict its most stable three-dimensional geometry. nih.govresearchgate.net These calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule.
The predicted geometric parameters from DFT can be compared with experimental data if available, for instance, from X-ray crystallography, to validate the computational model. nih.gov Furthermore, DFT is used to calculate the total electronic energy, which is crucial for determining the relative stability of different isomers or conformers of the molecule.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(formyl)-H | ~1.1 Å |
| C(naphthyl)-O | ~1.4 Å | |
| O-C(acetate) | ~1.4 Å | |
| C=O(formyl) | ~1.2 Å | |
| C=O(ester) | ~1.2 Å | |
| Bond Angle | O=C-H (formyl) | ~120° |
| C-O-C | ~118° | |
| Dihedral Angle | Naphthyl-O-C-C | Varies with conformation |
Ab Initio Methods for High-Level Mechanistic Insights
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a higher level of accuracy compared to DFT for certain properties, particularly for reaction mechanisms and excited states.
For this compound, ab initio calculations could be employed to investigate potential reaction pathways, such as its behavior in nucleophilic addition reactions at the formyl group or hydrolysis of the ester group. These methods can elucidate the transition state structures and activation energies for such reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the movement of each atom in this compound by solving Newton's equations of motion.
This technique is particularly useful for exploring the conformational landscape of the flexible ethyl acetate (B1210297) side chain. By simulating the molecule's motion, one can identify the most populated conformations and the energy barriers between them. MD simulations can also provide insights into how the molecule interacts with its environment, for example, in a solvent, which can influence its reactivity and properties.
Derivation of Structure-Reactivity Relationships from Computational Models
Computational models can be used to derive quantitative structure-reactivity relationships (QSRRs). By calculating various molecular descriptors for this compound, it is possible to correlate its structural features with its expected chemical reactivity.
Key descriptors that can be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting sites of chemical reactions.
Atomic Charges: Calculating the partial charges on each atom can help in understanding the polarity of bonds and the reactivity of different atomic sites.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties. For this compound, these calculations can aid in the interpretation of experimental spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated spectrum can be compared with an experimental spectrum to confirm the molecular structure and assign the vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of the ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts are valuable for assigning the signals in experimental NMR spectra.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Visible spectrum. This can provide information about the molecule's electronic structure and chromophores.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Technique | Parameter | Predicted Value | Experimental Value |
| IR | ν(C=O, formyl) | ~1700 cm⁻¹ | (To be determined) |
| ν(C=O, ester) | ~1750 cm⁻¹ | (To be determined) | |
| ¹H NMR | δ(H, formyl) | ~10 ppm | (To be determined) |
| ¹³C NMR | δ(C, formyl) | ~190 ppm | (To be determined) |
| UV-Vis | λ_max | (Calculated) | (To be determined) |
Analysis of Charge Distribution and Bonding Characteristics within the Molecular Framework
The distribution of electrons within the molecular framework of this compound is fundamental to its chemical properties. Computational methods provide several ways to analyze this distribution.
Natural Bond Orbital (NBO) analysis is a powerful tool for studying the bonding characteristics. It can provide information about the hybridization of atomic orbitals, the nature of chemical bonds (sigma, pi), and delocalization of electron density through hyperconjugation. For this molecule, NBO analysis could reveal the extent of conjugation between the naphthyl ring, the formyl group, and the oxyacetate moiety.
The analysis of the electron density itself, for instance, through the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of the chemical bonds (e.g., covalent vs. ionic) and identify bond critical points. This provides a detailed picture of the electronic interactions that hold the molecule together.
Rational Design and Synthesis of Advanced Derivatives of Ethyl 2 1 Formyl 2 Naphthyl Oxy Acetate
Targeted Modifications of the Formyl Group for Enhanced or Novel Functionality
The formyl group of ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate is a key site for chemical modification, offering a gateway to a wide range of functional derivatives. The inherent reactivity of the aldehyde allows for a variety of transformations, leading to compounds with enhanced or entirely new functionalities.
One of the most common modifications of the formyl group is its conversion into an imine or Schiff base through condensation with primary amines. nih.gov This reaction is particularly valuable as it allows for the introduction of a wide variety of substituents, depending on the nature of the amine used. For instance, reaction with substituted anilines can yield derivatives with altered electronic and photophysical properties. Furthermore, the use of chiral amines can introduce stereocenters, a critical step in the development of chiral ligands and catalysts.
Another strategic modification involves the conversion of the formyl group into a Michael acceptor. This can be achieved through various synthetic routes, such as a Knoevenagel condensation with active methylene (B1212753) compounds. The resulting α,β-unsaturated carbonyl moiety can then participate in Michael addition reactions, allowing for the covalent attachment of nucleophiles. This approach has been successfully employed to develop long-acting hemoglobin modulators from other aromatic aldehydes. nih.gov
The formyl group can also be oxidized to a carboxylic acid or reduced to a hydroxyl group. Oxidation provides a handle for the formation of amides or esters, further expanding the accessible chemical space. Reduction to an alcohol, followed by subsequent reactions such as etherification or esterification, offers another avenue for diversification.
Table 1: Potential Modifications of the Formyl Group and Their Functional Implications
| Modification Reaction | Resulting Functional Group | Potential Applications |
| Condensation with primary amines | Imine (Schiff base) | Synthesis of ligands, chemosensors, and chiral auxiliaries |
| Knoevenagel condensation | α,β-Unsaturated carbonyl | Michael acceptors for covalent modification of biomolecules |
| Oxidation | Carboxylic acid | Formation of amides and esters, introduction of acidic sites |
| Reduction | Hydroxyl group | Formation of ethers and esters, hydrogen bonding interactions |
Ester Group Transformations for Tailored Chemical and Physical Properties
The ethyl ester group in the parent compound provides another site for modification to fine-tune the chemical and physical properties of the resulting derivatives. Transformations of this group can influence solubility, hydrolytic stability, and biological activity.
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a straightforward transformation that introduces a polar, ionizable group. This can significantly alter the solubility profile of the molecule, making it more water-soluble at appropriate pH values. The resulting carboxylic acid can also serve as a versatile intermediate for the synthesis of amides and other esters.
Transesterification with different alcohols allows for the introduction of a variety of ester groups with varying steric bulk and electronic properties. For example, replacing the ethyl group with a longer alkyl chain could increase lipophilicity, while introducing a poly(ethylene glycol) (PEG) chain could enhance water solubility and influence pharmacokinetic properties in potential biomedical applications.
The ester can also be converted into an amide by reaction with amines. This transformation can lead to compounds with increased metabolic stability and different hydrogen bonding capabilities. The choice of the amine component allows for the introduction of a wide range of functional groups and structural diversity. Furthermore, the ester enolate can potentially be utilized in palladium-catalyzed asymmetric allylic alkylation reactions to introduce chiral substituents at the α-position, leading to highly enantioenriched products. nih.gov
Table 2: Ester Group Transformations and Their Impact on Molecular Properties
| Transformation | Resulting Functional Group | Impact on Properties |
| Hydrolysis | Carboxylic acid | Increased water solubility, intermediate for further synthesis |
| Transesterification | Different ester | Modulation of lipophilicity and solubility |
| Amidation | Amide | Increased metabolic stability, altered hydrogen bonding |
| α-Alkylation | Substituted ester | Introduction of new substituents and potential for chirality |
Naphthalene (B1677914) Core Diversification for Increased Structural Complexity and Diversity
The naphthalene core of this compound offers a rich platform for diversification, enabling the synthesis of derivatives with increased structural complexity and tailored electronic and photophysical properties. A variety of synthetic strategies can be employed to functionalize the aromatic rings.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can introduce substituents at various positions on the naphthalene ring system. The directing effects of the existing formyl and ether groups will influence the regioselectivity of these reactions. These newly introduced functional groups can then be further manipulated. For instance, a nitro group can be reduced to an amine, which can then be diazotized and subjected to a range of Sandmeyer reactions.
Modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, provide powerful tools for the regioselective introduction of aryl, heteroaryl, and amino groups. These methods require the initial introduction of a halide or triflate at a specific position on the naphthalene core, which can be achieved through directed ortho-metalation or other regioselective halogenation methods.
Core-annulation strategies can be employed to extend the π-system of the naphthalene core, leading to derivatives with significantly altered photophysical properties. nih.gov These reactions involve the construction of new rings fused to the existing naphthalene scaffold, often leading to polycyclic aromatic hydrocarbons with interesting electronic and optical characteristics. Recent advances in C-H functionalization also offer a direct and atom-economical approach to the diversification of the naphthalene core, avoiding the need for pre-functionalization. researchgate.net
Synthesis of Chiral Analogues and Diastereomers for Enantioselective Studies
The development of chiral analogues of this compound is of significant interest for applications in asymmetric catalysis, chiral recognition, and materials science. Several strategies can be pursued to introduce chirality into the molecule.
One approach involves the use of chiral reagents or catalysts in the modification of the existing functional groups. For example, as previously mentioned, the condensation of the formyl group with a chiral amine can introduce a stereocenter. Similarly, the asymmetric reduction of the formyl group using chiral reducing agents can yield a chiral alcohol.
A more sophisticated approach involves the enantioselective dearomatization of the naphthalene ring system. nih.govnih.gov This can be achieved through transition metal-catalyzed reactions that convert the flat aromatic system into a three-dimensional chiral structure. Such transformations can lead to the synthesis of novel polycyclic compounds with multiple stereocenters.
Atroposelective synthesis is another powerful strategy for creating chiral naphthalene derivatives. nih.gov This approach focuses on the synthesis of molecules that are chiral due to restricted rotation around a single bond. By carefully designing the substituents on the naphthalene core, it is possible to create stable atropisomers that can be resolved or synthesized enantioselectively.
Table 3: Strategies for the Synthesis of Chiral Analogues
| Strategy | Description | Potential Outcome |
| Use of chiral reagents/catalysts | Modification of existing functional groups with chiral auxiliaries or catalysts. | Introduction of stereocenters at the formyl or ester positions. |
| Enantioselective dearomatization | Conversion of the aromatic naphthalene core into a chiral 3D structure. | Synthesis of novel chiral polycyclic compounds. |
| Atroposelective synthesis | Creation of stable, separable atropisomers through restricted bond rotation. | Axially chiral naphthalene derivatives. |
Development of Polymeric or Macrocyclic Structures Incorporating the Naphthoxyacetate Motif
The incorporation of the naphthoxyacetate motif into polymeric or macrocyclic structures opens up possibilities for the creation of novel materials with unique properties and applications in areas such as sensing, catalysis, and materials science.
The synthesis of polymers containing the naphthoxyacetate unit can be achieved through various polymerization techniques. google.com For example, if the parent molecule is functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, it can be subjected to radical or controlled polymerization methods. Alternatively, the bifunctional nature of derivatives (e.g., a diol or a dicarboxylic acid) can be exploited in step-growth polymerization to form polyesters or polyamides. Naphthalene-based polymers have been investigated as catalytic supports, and functionalized polymers can be obtained by using monomers with specific functional groups. nih.gov
The synthesis of macrocycles can be approached through reactions that leverage the geometry of the naphthoxyacetate scaffold. The precursor to the parent compound, 2-hydroxy-1-naphthaldehyde (B42665), is a versatile building block for the synthesis of various sensors and macrocyclic structures. researchgate.net By reacting bifunctional derivatives of this compound under high-dilution conditions, it is possible to favor intramolecular cyclization over intermolecular polymerization, leading to the formation of macrocycles. Ring-closing metathesis (RCM) and azide-alkyne cycloaddition ("click chemistry") are powerful and versatile methods for the synthesis of macrocycles. core.ac.uk The resulting macrocyclic hosts can exhibit selective binding properties for specific guest molecules, a key feature in supramolecular chemistry. nih.govresearchgate.net
Exploration of Research Applications and Advanced Materials Development
Utility as a Versatile Precursor in Complex Multi-Step Organic Syntheses
Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate serves as a valuable precursor in the synthesis of more complex organic molecules, largely due to its distinct functional groups: an aldehyde, an ether linkage, and an ester. The aldehyde group is a reactive site for a multitude of chemical transformations, including condensations, oxidations, and reductions, which allow for the extension of the carbon skeleton and the introduction of new functionalities.
The naphthalene (B1677914) core provides a rigid, aromatic scaffold that is often exploited in the synthesis of larger, polycyclic systems and heterocyclic compounds. Research on related 2-naphthol-based multicomponent reactions demonstrates the utility of this structural unit in constructing diverse N/O-containing heterocyclic frameworks. mdpi.commdpi.comnih.gov The presence of the ethoxyacetate group at the 2-position of the naphthalene ring offers a handle for further modifications or can influence the electronic properties and solubility of the resulting molecules. The synthesis of various heterocyclic compounds often leverages the reactivity of precursors like this compound. mdpi.com
Table 1: Key Reactions and Transformations of this compound as a Precursor
| Reaction Type | Reagents and Conditions | Resulting Functional Group/Structure |
|---|---|---|
| Knoevenagel Condensation | Active methylene (B1212753) compounds, base catalyst | α,β-Unsaturated carbonyl compounds |
| Wittig Reaction | Phosphonium ylides | Alkenes |
| Reductive Amination | Amines, reducing agent (e.g., NaBH3CN) | Secondary or tertiary amines |
| Oxidation | Oxidizing agent (e.g., KMnO4) | Carboxylic acid |
Investigation as a Chemical Probe for Enzymatic Activity and Substrate Specificity (e.g., Esterases)
While specific studies detailing the use of this compound as a chemical probe for enzymatic activity are not extensively documented, its structure suggests potential in this area. The ethyl ester functionality is a substrate for esterases, a broad class of enzymes that catalyze the hydrolysis of esters. Upon enzymatic cleavage, the molecule would release ethanol (B145695) and 2-[(1-formyl-2-naphthyl)oxy]acetic acid.
The utility of such a molecule as a probe would depend on a detectable change in a physical property upon hydrolysis, most commonly fluorescence. The naphthalene core is a well-known fluorophore. Enzymatic hydrolysis could potentially alter the fluorescence properties (e.g., intensity, wavelength) of the molecule, providing a signal for enzyme activity. The design of small-molecule fluorescent probes for enzymes is a significant area of research, with many probes designed to release a fluorescent reporter group upon enzymatic action. nih.govmdpi.comrsc.org
The development of probes for specific enzymes often involves tailoring the ester group to match the substrate specificity of the target enzyme. For instance, the enzymatic synthesis of 2-phenethyl acetate (B1210297) has been studied using acyltransferases, highlighting the specificity of enzymes for certain ester linkages. rsc.org Similarly, studies on the enzymatic hydrolysis of various esters provide insight into how substrate structure affects enzyme activity and enantioselectivity. sigmaaldrich.com
Application in the Development of Chemical Sensing Platforms and Molecular Recognition Systems
The structural components of this compound, particularly the naphthaldehyde moiety, are frequently employed in the design of chemical sensors. The aldehyde group can act as a binding site for specific analytes, and the naphthalene ring can serve as a signaling unit, often through changes in its fluorescence.
Derivatives of 2-hydroxy-1-naphthaldehyde (B42665) are widely used as fluorescent backbones for chemosensors that can detect a variety of cations and anions. csic.esresearchgate.netmdpi.com The sensing mechanism often involves the interaction of the analyte with the functional groups on the naphthaldehyde, leading to changes in photophysical properties such as intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), or chelation-enhanced fluorescence (CHEF). csic.es While this compound lacks the hydroxyl group of 2-hydroxy-1-naphthaldehyde, the aldehyde group remains a key feature for potential sensor development. Naphthaldehyde-based Schiff base dyes have also been shown to exhibit interesting properties like aggregation-induced emission and mechanochromic luminescence, which are valuable in sensor applications. rsc.org
Role in the Design of Novel Organic Scaffolds with Tunable Properties (focused on chemical design principles)
The combination of a rigid naphthalene core and reactive functional groups makes this compound a candidate for the design of novel organic scaffolds. The properties of these scaffolds can be tuned by modifying the aldehyde and ester groups. The naphthalene unit provides a platform for creating π-conjugated systems with specific electronic and photophysical properties.
In the context of chemical biology and drug discovery, the naphthalene scaffold is a common feature in many bioactive molecules. The ability to functionalize this compound at multiple points allows for the creation of libraries of compounds for screening against biological targets. The rigid nature of the naphthalene core can help in pre-organizing the attached functional groups in a specific spatial orientation, which can be crucial for binding to biological macromolecules.
Naphthyl groups are widely utilized as building blocks in supramolecular chemistry due to their ability to engage in π-π stacking interactions. chimmed.ru These non-covalent interactions can drive the self-assembly of molecules into well-ordered, higher-order structures. Core-substituted naphthalene-diimides, for example, are known to form supramolecular polymers through a combination of π–π stacking and hydrogen bonding. seattlechildrens.org
The structure of this compound offers several features that could be exploited in supramolecular chemistry. The flat, aromatic surface of the naphthalene ring can participate in π-stacking, while the aldehyde and ester groups could be involved in hydrogen bonding or other directional interactions after suitable modification. Naphthyl derivatives have been used to construct supramolecular organic frameworks and to template the self-assembly of other molecules. polimi.itrsc.orgnih.gov
Contribution to Functional Materials Research (e.g., Liquid Crystals, Polymers)
The naphthalene core is a common mesogenic unit in liquid crystals due to its rigid, planar structure which promotes the formation of anisotropic liquid crystalline phases. lookchem.comwikipedia.orgidu.ac.idnih.gov By attaching flexible side chains to the naphthalene core, it is possible to design molecules that exhibit liquid crystalline behavior over a specific temperature range. The ethoxyacetate group in this compound could serve as a precursor to such flexible chains.
In the field of polymer chemistry, naphthaldehyde derivatives can be incorporated into polymer structures to impart specific functionalities. For example, naphthaldehyde has been used to create porous polymers for applications such as CO2 capture and heavy metal adsorption. embl.de The aldehyde group can be polymerized or used to functionalize existing polymers. Functionalized polyphthalaldehydes, for instance, are a class of degradable polymers with tunable properties. tuwien.atunige.itcsmedicalllc.com
Table 2: Potential Applications in Functional Materials
| Material Type | Relevant Structural Feature | Potential Property/Application |
|---|---|---|
| Liquid Crystals | Rigid naphthalene core | Anisotropic optical and electronic properties |
| Functional Polymers | Reactive aldehyde group | Post-polymerization modification, cross-linking |
| Porous Materials | Naphthalene-based network | Gas sorption, catalysis, separation |
Potential for Photocatalytic Applications and Light-Mediated Transformations
While direct research into the photocatalytic applications of this compound is not extensively documented, the inherent structural motifs of the molecule—specifically the naphthaldehyde core—suggest a significant potential for its use in light-mediated chemical transformations. The broader family of naphthaldehyde derivatives and related Schiff bases has been the subject of considerable investigation in the field of photochemistry and photocatalysis, providing a strong basis for inferring the potential reactivity of this specific compound.
The presence of the naphthalene chromophore, which absorbs ultraviolet and visible light, is central to its potential photochemical activity. Upon absorption of light, the molecule can be promoted to an excited state, rendering it more reactive and capable of undergoing transformations not readily achievable under thermal conditions.
Research into related naphthaldehyde compounds has revealed their capacity to participate in a variety of light-induced reactions. For instance, 1-naphthaldehyde (B104281) derivatives have been shown to undergo enantioenriched polycyclic benzoisochromene formation through a cascade of ortho photocycloaddition and subsequent acid-catalyzed rearrangement reactions. researchgate.net This process is initiated by visible light irradiation, highlighting the potential for complex molecular architectures to be synthesized from naphthaldehyde precursors under mild, light-mediated conditions. researchgate.net
Furthermore, the formyl group in this compound is a key functional handle for the synthesis of Schiff bases. Aromatic Schiff bases, particularly those derived from ortho-hydroxy aromatic aldehydes, are well-known for their interesting photophysical properties and their utility in synthesis. asianpubs.org The oxidative photocyclization of aromatic Schiff bases is a notable example, providing a synthetic route to phenanthridine (B189435) derivatives and other aza-polycyclic aromatic hydrocarbons (aza-PAHs). nih.gov This reaction proceeds via an excited state of the imine, leading to cyclization and subsequent oxidation to the aromatic product. Given that this compound can be readily converted to a variety of Schiff bases, it represents a potential precursor for the light-mediated synthesis of complex nitrogen-containing heterocyclic systems.
The study of Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde, a compound structurally similar to the core of this compound, has revealed their utility in various applications, including as catalysts and fluorescent sensors. asianpubs.org The photophysical properties of these Schiff bases, such as excited state intramolecular proton transfer (ESIPT), are of fundamental interest and can be tuned by substitution on the aromatic rings. nih.gov This suggests that derivatives of this compound could be designed to have specific light-absorbing and emitting properties for applications in materials science.
The photocatalytic degradation of polycyclic aromatic hydrocarbons like naphthalene has also been an area of intense research, driven by environmental concerns. idk.org.rsresearchgate.net While this research typically focuses on the decomposition of the naphthalene ring system using semiconductor photocatalysts, it underscores the susceptibility of the naphthalene core to photochemical transformation.
The potential applications of this compound and its derivatives in light-mediated transformations are summarized in the table below, based on the reactivity of analogous compounds.
| Potential Application | Relevant Structural Feature | Type of Light-Mediated Transformation | Potential Products |
| Synthesis of Complex Polycycles | Naphthaldehyde Core | Intramolecular [2+2] Photocycloaddition | Fused-ring systems |
| Synthesis of Heterocycles | Formyl group (via Schiff base formation) | Oxidative Photocyclization | Phenanthridines, Aza-PAHs |
| Development of Photoactive Materials | Naphthalene Chromophore | Photochromism, Fluorescence | Molecular switches, Sensors |
| Environmental Remediation | Naphthalene Core | Photocatalytic Degradation | Smaller, less harmful organic molecules |
It is important to note that while the potential for these applications is strongly suggested by the chemistry of related compounds, dedicated research on this compound is necessary to fully realize its utility in photocatalysis and light-mediated organic synthesis.
Conclusion and Future Research Directions
Summary of the Current Research Landscape Pertaining to Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate
The current body of scientific literature indicates that this compound is primarily utilized as a synthetic intermediate rather than a compound studied for its own intrinsic properties or applications. Research has focused on its role as a precursor in the synthesis of more complex heterocyclic structures, particularly naphthofuran derivatives. The synthesis of this compound itself is a straightforward process involving the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with ethyl bromoacetate (B1195939). While its basic chemical properties are documented by various chemical suppliers, there is a notable absence of in-depth studies on its broader reactivity, mechanistic pathways, or potential applications beyond its established use as a building block. The research landscape is therefore characterized by a narrow focus on its utility in specific synthetic sequences.
Identification of Unexplored Reactivity and Remaining Synthetic Challenges
The reactivity of this compound remains largely unexplored beyond its cyclization to form naphthofurans. The molecule possesses three key functional groups: an aldehyde, an ether linkage, and an ester. Each of these offers potential for a variety of chemical transformations that have not been systematically investigated. For instance, the aldehyde group could be a site for various nucleophilic additions, reductions, oxidations, or condensation reactions to form imines, oximes, or hydrazones. The ester group could undergo hydrolysis, amidation, or reduction. The naphthalene (B1677914) ring itself could be subject to electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered.
A significant synthetic challenge is the selective transformation of one functional group in the presence of the others. For example, developing conditions to selectively reduce the aldehyde without affecting the ester, or vice versa, would enhance the synthetic utility of this compound. Furthermore, the development of stereoselective reactions involving the aldehyde or the active methylene (B1212753) group of the acetate (B1210297) moiety presents another area for investigation.
Future Potential for Novel Applications in Organic Synthesis and Materials Science
The structural features of this compound suggest several potential applications in both organic synthesis and materials science that are yet to be explored. In organic synthesis, its role as a precursor could be expanded beyond naphthofurans to a wider range of heterocyclic systems. The aldehyde and ester functionalities could be utilized in multicomponent reactions to rapidly build molecular complexity.
In the realm of materials science, the naphthalene moiety imparts rigidity and potential for π-π stacking interactions, which could be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), after suitable modification. The presence of multiple oxygen atoms also suggests potential for this molecule or its derivatives to act as ligands for metal complexes, which could have applications in catalysis or as functional materials. The formyl group could also be used to graft the molecule onto polymer backbones, leading to functionalized materials with tailored optical or thermal properties.
Emerging Methodologies and Interdisciplinary Research Opportunities for the Compound
Future research on this compound could benefit from the application of emerging synthetic methodologies. For instance, the use of flow chemistry could enable a more controlled and efficient synthesis of the compound and its derivatives. Photoredox catalysis could open up new avenues for functionalizing the naphthalene ring or engaging the aldehyde and ester groups in novel transformations.
Interdisciplinary research could unlock new applications for this compound. Collaboration between synthetic chemists and materials scientists could lead to the development of novel functional materials. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the electronic structure and reactivity of the molecule, guiding future synthetic efforts and the design of new applications. Investigations into its potential biological activity, prompted by the prevalence of the naphthyl moiety in medicinal chemistry, could also be a fruitful area of interdisciplinary research, involving collaboration with biochemists and pharmacologists.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution between 1-formyl-2-naphthol and ethyl 2-bromoacetate in polar aprotic solvents like DMF or acetonitrile, using K₂CO₃ as a base to deprotonate the naphthol . Reaction monitoring via TLC (e.g., n-hexane:ethyl acetate 9:1) ensures completion . Optimize yields by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of propargyl bromide analogs) and reaction time (2–4 hours) . Purification typically involves extraction with ethyl acetate, drying over Na₂SO₄, and solvent removal under reduced pressure .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Compare and NMR data with literature values. For example, the ethyl ester group typically appears as a quartet at δ ~4.3 ppm () and δ ~61–65 ppm (), while the formyl proton resonates at δ ~9.8–10.2 ppm .
- X-ray Crystallography : Grow single crystals via slow evaporation of ethyl acetate/hexane mixtures. Use SHELXL for refinement, ensuring R-factor convergence below 0.05 . Analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to validate packing motifs .
Q. What are the common pitfalls in spectral data interpretation, and how can contradictions be resolved?
- Methodological Answer : Contradictions in NMR shifts may arise from solvent polarity or impurities. For example, residual acetic acid in ethyl acetate extracts can downfield-shift protons . Always run - HSQC/HMBC to confirm assignments. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic impurities .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Compare computed IR spectra with experimental data to validate conformational stability .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes), focusing on binding affinities (ΔG values) and hydrogen-bonding patterns .
Q. What strategies are effective for resolving crystallographic ambiguities in derivatives of this compound?
- Methodological Answer : For twinned crystals or low-resolution data, employ SHELXD for dual-space recycling and SHELXE for density modification . Use PLATON to check for missed symmetry (e.g., C2/c space group compatibility) and DIAMOND to visualize π–π stacking distances (target: 3.5–4.0 Å) . Refine hydrogen atoms isotropically with displacement parameters 1.2–1.5× those of parent carbons .
Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic acyl substitution?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ IR for carbonyl group disappearance (1720–1750 cm⁻¹). Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .
- Isotopic Labeling : Replace the formyl oxygen with to track nucleophilic attack sites via HRMS .
Q. What are the best practices for reconciling discrepancies between computational predictions and experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
